4-(3-Methylphenyl)but-2-enoic acid
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Overview
Description
4-(3-Methylphenyl)but-2-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a butenoic acid backbone with a 3-methylphenyl substituent at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)but-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the use of a Wittig reaction, where a phosphonium ylide reacts with 3-methylbenzaldehyde to form the corresponding alkene, which is then oxidized to the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction, and advanced purification techniques are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Methylphenyl)but-2-enal or 4-(3-Methylphenyl)but-2-enone.
Reduction: Formation of 4-(3-Methylphenyl)butanol or 4-(3-Methylphenyl)butane.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(3-Methylphenyl)but-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pentenoic acids: Compounds like pent-2-enoic acid and pent-3-enoic acid share a similar backbone but differ in the position of the double bond and substituents.
Phenylbutenoic acids: Compounds with different substituents on the phenyl ring or variations in the alkene position.
Uniqueness
4-(3-Methylphenyl)but-2-enoic acid is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
62133-12-4 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(3-methylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9-4-2-5-10(8-9)6-3-7-11(12)13/h2-5,7-8H,6H2,1H3,(H,12,13) |
InChI Key |
AXGPSHKADVTYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC=CC(=O)O |
Origin of Product |
United States |
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